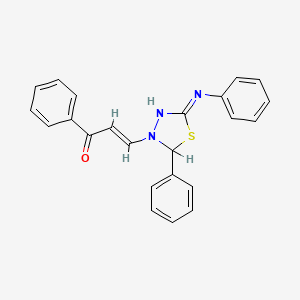
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンは、チアゾール類に属する複雑な有機化合物です。チアゾールは、5員環に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾール環がプロペノン部分と融合し、複数のフェニル基を含む、その独特の構造によって特徴付けられます。
準備方法
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
チアゾール環の形成: チアゾール環は、チオセミカルバジドを適切なアルデヒドまたはケトンと酸性条件下で反応させることによって合成されます。
カップリング反応: 合成されたチアゾールは、次に、水酸化ナトリウムまたは水酸化カリウムなどの塩基を使用して、カルコン誘導体と縮合反応によってカップリングされます。
精製: 最終生成物は、再結晶またはクロマトグラフィー技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法では、同様の手順を使用する場合がありますが、連続フロー反応器や自動精製システムの使用など、大規模合成に最適化されています。これにより、効率と収率が向上します。
化学反応の分析
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化され、対応するスルホキシドまたはスルホンが生成されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用した還元反応により、この化合物は対応するアルコールまたはアミンに変換されます。
置換: 求電子置換反応または求核置換反応は、フェニル環またはチアゾール環で起こり、異なる官能基を導入し、化合物の性質を変更します。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、さまざまな温度、エタノール、メタノール、またはジクロロメタンなどの溶媒が含まれます。これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。
科学的研究の応用
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性は、潜在的な抗菌作用、抗真菌作用、抗がん作用について調査されています。
医学: その独自の構造と生物活性により、治療薬としての可能性が研究されています。
工業: 新しい材料、染料、農薬の開発に使用されています。
作用機序
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他のタンパク質を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。たとえば、抗菌活性は、細菌の細胞膜を破壊したり、必須酵素を阻害したりすることによる可能性があります。
類似の化合物との比較
1-フェニル-3-(2-フェニル-5-(フェニルアミノ)-1,3,4-チアゾール-3(2H)-イル)-2-プロペン-1-オンに類似した化合物には、他のチアゾール誘導体やカルコンアナログがあります。これらの化合物は構造的に似ていますが、特定の官能基と置換基が異なり、化学的および生物学的性質が異なります。
類似化合物との比較
Similar compounds to 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one include other thiadiazole derivatives and chalcone analogs These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties
生物活性
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in therapy.
Chemical Structure
The compound can be represented as:
C22H18N4S
This structure features a thiadiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are well-documented. These activities include:
- Anticancer Activity : Several studies have demonstrated the ability of thiadiazole derivatives to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Thiadiazole derivatives have shown potential in reducing inflammation.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- Cell Viability Studies : In vitro assays have shown that compounds similar to this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values ranging from 1.51 to 7.70 μM .
- Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest. Structural modifications in the thiadiazole ring can enhance these effects .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Variable effectiveness |
Studies indicate that the presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that these compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro .
Case Study 1: Anticancer Efficacy
A study conducted on various 1,3,4-thiadiazole derivatives demonstrated that certain modifications led to enhanced anticancer activity. For example, compound derivatives with additional aromatic rings exhibited improved cytotoxic effects against multiple cancer cell lines .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, a series of thiadiazole derivatives were tested against clinical isolates of resistant bacteria. The results indicated that some compounds showed significant antibacterial activity comparable to standard antibiotics .
特性
CAS番号 |
125791-41-5 |
|---|---|
分子式 |
C23H19N3OS |
分子量 |
385.5 g/mol |
IUPAC名 |
(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+ |
InChIキー |
GEHMDTFXHNHHHQ-WUKNDPDISA-N |
異性体SMILES |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















